2-Ethyl-5-((2-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
2-Ethyl-5-((2-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C24H26FN5O2S and its molecular weight is 467.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Compounds similar to 2-Ethyl-5-((2-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol have been synthesized through various chemical methods, including microwave-assisted synthesis, aiming to explore their biological activities. These compounds have been evaluated for their antimicrobial, antilipase, antiurease, and potential anticancer activities. The synthesis processes often involve multiple steps, starting from basic precursors like ethyl piperazine-1-carboxylate to generate a range of derivatives with significant biological activities (Başoğlu et al., 2013; Bektaş et al., 2007).
Antimicrobial and Antitumor Activities
These compounds have shown good to moderate antimicrobial activity against various test microorganisms, indicating their potential as antimicrobial agents. Some derivatives have also exhibited antiurease and antilipase activities, suggesting their utility in treating related disorders. Moreover, certain compounds within this class have been identified to possess antitumor activities, highlighting their potential in cancer research and therapy (Karayel, 2021; Ding et al., 2016).
Mechanism of Action
Target of Action
The primary targets of 2-Ethyl-5-((2-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol are the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα, PPARγ, and PPARδ . These receptors play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation.
Mode of Action
This compound acts as a potent triple-acting agonist for PPARα, PPARγ, and PPARδ . This means it binds to these receptors and activates them, leading to changes in gene expression that influence lipid and glucose metabolism.
Biochemical Pathways
Upon activation by this compound, the PPARs modulate the expression of a variety of genes involved in lipid metabolism, glucose homeostasis, and inflammation . The downstream effects include improved lipid profiles, enhanced insulin sensitivity, and reduced inflammation.
Result of Action
The molecular and cellular effects of this compound’s action include changes in gene expression that lead to improved lipid profiles, enhanced insulin sensitivity, and reduced inflammation . These changes can have beneficial effects in conditions such as metabolic syndrome, type 2 diabetes, and cardiovascular disease.
Properties
IUPAC Name |
2-ethyl-5-[(2-fluorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O2S/c1-3-20-26-24-30(27-20)23(31)22(33-24)21(18-6-4-5-7-19(18)25)29-14-12-28(13-15-29)16-8-10-17(32-2)11-9-16/h4-11,21,31H,3,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBKCWUQWGKZHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCN(CC4)C5=CC=C(C=C5)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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